2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. Continuous feeding of reagents and careful monitoring of reaction conditions are crucial to minimize side reactions and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring .
Scientific Research Applications
2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent. The compound’s ability to inhibit specific enzymes and signaling pathways makes it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of tumor growth and the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as 7-bromo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine and 4-aminopyrrolo[2,1-f][1,2,4]triazine .
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methylthio group and the carboxylic acid functionality allows for diverse chemical modifications and enhances its potential as a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H7N3O2S |
---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-14-8-9-4-5-2-3-6(7(12)13)11(5)10-8/h2-4H,1H3,(H,12,13) |
InChI Key |
CGEJNKRGVUMHGP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(=CC=C2C(=O)O)C=N1 |
Origin of Product |
United States |
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